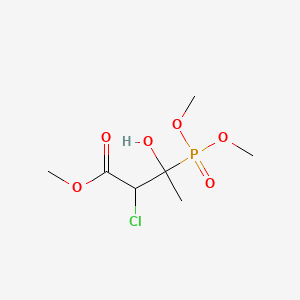![molecular formula C14H22N2O5Si B13732243 2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine CAS No. 178179-66-3](/img/structure/B13732243.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a trimethylsilyl group. This modification can enhance the compound’s stability and alter its biological activity, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride in the presence of a base such as pyridine.
Formation of Ethenyl Group: The ethenyl group is introduced via a palladium-catalyzed coupling reaction with an appropriate ethenyl precursor.
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学的研究の応用
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine involves its incorporation into nucleic acids. The trimethylsilyl group can enhance the compound’s stability and alter its interaction with enzymes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2’-Deoxy-5-[1-fluoro-2-(trimethylsilyl)ethenyl]uridine
- 2’-Deoxy-5-[2-(trimethylsilyl)ethynyl]uridine
- 2’-Deoxy-5-[5-[(trimethylsilyl)ethynyl]-2-thienyl]uridine
Uniqueness
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethenyl group and the trimethylsilyl group can enhance its stability and alter its interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
178179-66-3 |
|---|---|
分子式 |
C14H22N2O5Si |
分子量 |
326.42 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-trimethylsilylethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5Si/c1-22(2,3)5-4-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h4-5,7,10-12,17-18H,6,8H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChIキー |
CSODJOQYCQMVDZ-QJPTWQEYSA-N |
異性体SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


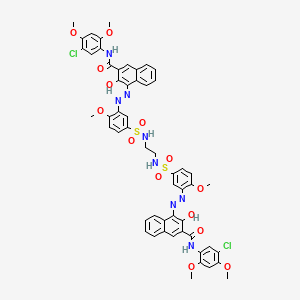
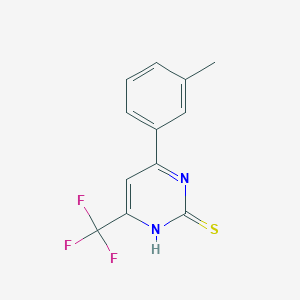
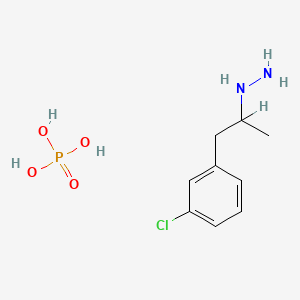




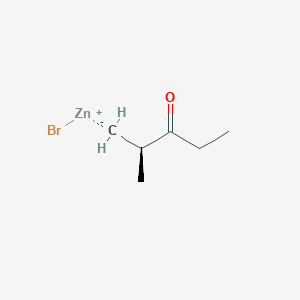

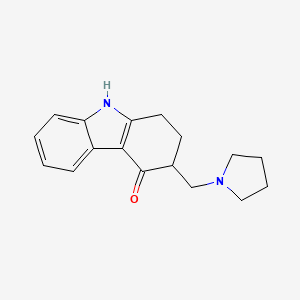
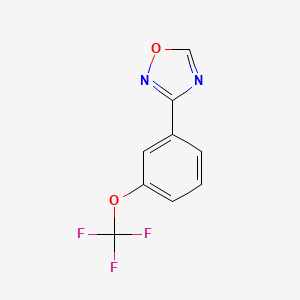
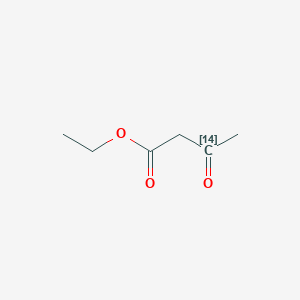
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
